molecular formula C11H14O2 B3376462 1-(3-Methoxyphenyl)cyclobutan-1-ol CAS No. 1202643-83-1

1-(3-Methoxyphenyl)cyclobutan-1-ol

Cat. No.: B3376462
CAS No.: 1202643-83-1
M. Wt: 178.23
InChI Key: XKDFTUDIUBPWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)cyclobutan-1-ol typically involves the cycloaddition of suitable precursors. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing cyclobutane derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The use of stable and readily prepared organoboron reagents, such as 9-Borabicyclo[3,3,1]-nonane (9-BBN), is common due to their thermal stability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group or the hydroxyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

1-(3-Methoxyphenyl)cyclobutan-1-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)cyclobutan-1-ol exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)cyclobutan-1-ol
  • 1-(2-Methoxyphenyl)cyclobutan-1-ol
  • 1-(3-Hydroxyphenyl)cyclobutan-1-ol

Comparison: 1-(3-Methoxyphenyl)cyclobutan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, the position of the methoxy group can affect the compound’s electronic properties and interactions with biological targets .

Properties

IUPAC Name

1-(3-methoxyphenyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-10-5-2-4-9(8-10)11(12)6-3-7-11/h2,4-5,8,12H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDFTUDIUBPWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxyphenyl)cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxyphenyl)cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxyphenyl)cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxyphenyl)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.